N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound with the linear formula C19H12BrN3O3S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives has been reported in the literature . The synthesis process involves the evaluation of their cytotoxic properties against various cell lines .Molecular Structure Analysis
The molecular structure of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is represented by the linear formula C19H12BrN3O3S2 . The molecular weight of the compound is 474.358 .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide include a molecular weight of 474.358 . The compound has a linear formula of C19H12BrN3O3S2 .Applications De Recherche Scientifique
Anticancer Activity
The compound’s anticancer potential has been investigated. Researchers have developed two small molecule series based on the 1-benzyl-5-bromoindolin-2-one scaffold, connected through a hydrazone linker to either a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety. Among these derivatives, 4-arylthiazole-bearing compounds demonstrated promising activity against breast (MCF-7) and lung (A-549) cancer cell lines. Specifically, derivatives 7c and 7d exhibited the best anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 and 2.93 ± 0.47, respectively. Additionally, these molecules showed inhibitory activity against VEGFR-2 .
VEGFR-2 Inhibition
Apart from its anticancer effects, the compound has been evaluated for its inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2). Both derivatives 7c and 7d demonstrated good inhibitory activity, with IC50 values of 0.728 µM and 0.503 µM, respectively .
Immunoblotting and Immunocytochemistry
The compound’s properties make it suitable for use in Lac gene detection systems. Specifically, it can be employed in immunoblotting, immunocytochemical, and histological applications .
Mécanisme D'action
Target of Action
Similar compounds such as 5-bromo-3,4-dihydroxybenzaldehyde have been shown to interact with dermal papilla cells (dpcs) in the context of hair growth .
Mode of Action
For instance, 5-bromo-3,4-dihydroxybenzaldehyde has been shown to activate the Wnt/β-catenin pathway and autophagy pathways, and inhibit the TGF-β pathway in DPCs .
Biochemical Pathways
The compound affects several biochemical pathways. It activates the Wnt/β-catenin and autophagy pathways, both of which are crucial for cell proliferation and survival . Additionally, it inhibits the TGF-β pathway, which is known to promote the transition to the catagen (regression) phase of the hair cycle .
Result of Action
The compound’s action results in the modulation of anagen (growth phase) signaling in DPCs, promoting hair growth . This is achieved by activating Wnt/β-catenin and autophagy pathways and inhibiting the TGF-β pathway .
Propriétés
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXYNEVNTZSRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.